2-Amino-4-methoxyphenol

Catalog No.
S670122
CAS No.
20734-76-3
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-methoxyphenol

CAS Number

20734-76-3

Product Name

2-Amino-4-methoxyphenol

IUPAC Name

2-amino-4-methoxyphenol

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3

InChI Key

TUADYTFWZPZZTP-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=CC(=C(C=C1)O)N

The exact mass of the compound 2-Amino-4-methoxyphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-4-methoxyphenol (CAS: 20734-76-3) is an aromatic organic compound featuring amino, hydroxyl, and methoxy functional groups. These groups make it a versatile precursor, particularly in the synthesis of colorants for applications like permanent hair dyes. In these systems, it functions as a dye intermediate or 'coupler', which reacts with a primary intermediate (a 'developer' like a p-phenylenediamine derivative) under oxidative conditions to form large, stable color molecules within the hair shaft. Its specific molecular structure, particularly the relative positions of the functional groups, is a critical determinant of the final color, reactivity, and stability of the resulting dye.

Substituting 2-Amino-4-methoxyphenol with a positional isomer (e.g., 4-amino-2-methoxyphenol) or a simpler analog (e.g., 2-aminophenol) is not viable for controlled color development. The electrochemical behavior of aminophenols, which dictates their oxidative coupling rate and reaction pathway, is highly sensitive to the relative positions of the amino and hydroxyl groups. This structural difference leads to distinct oxidation potentials and reaction mechanisms. Consequently, changing the isomer results in different reactive intermediates (quinone imines), which then couple to form entirely different chromophores. This makes precise color targeting impossible, compromising product reproducibility and performance in applications like oxidative hair dyeing where specific, predictable shades are required.

Defined Thermal Properties for Process Control and Stability

2-Amino-4-methoxyphenol is a solid with a defined and consistent melting point range, typically cited between 135-140 °C. This contrasts with related, unsubstituted aminophenols which have significantly different melting points (e.g., o-aminophenol at 174 °C, p-aminophenol at 186 °C). This specific melting point is a key physical parameter for ensuring consistent behavior in melt-processing, formulation, and assessing material purity.

Evidence DimensionMelting Point (°C)
Target Compound Data135-140 °C
Comparator Or Baselineo-aminophenol: 174 °C; p-aminophenol: 186 °C
Quantified Difference34-51 °C lower than common aminophenol analogs
ConditionsStandard atmospheric pressure

A distinct and consistent melting point is critical for process control in synthesis and formulation, and serves as a primary indicator of compound identity and purity versus common substitutes.

Precursor for Specific Blue/Violet Dye Synthesis in Oxidative Systems

In oxidative hair dye formulations, 2-Amino-4-methoxyphenol acts as a coupler that, when reacted with developer molecules like p-phenylenediamine (PPD) or toluene-2,5-diamine (PTD) in the presence of an oxidizing agent, is known to produce blue to violet shades. This is a direct consequence of its specific substitution pattern. In contrast, other common couplers produce different hues; for example, resorcinol typically yields brown/red tones, while m-aminophenol leads to violet/red shades. The use of 2-Amino-4-methoxyphenol is therefore essential for achieving specific cool tones in a final formulation.

Evidence DimensionResulting Color Class (with PPD/PTD developers)
Target Compound DataBlue / Violet Tones
Comparator Or BaselineResorcinol: Brown/Red Tones; m-Aminophenol: Violet/Red Tones
Quantified DifferenceQualitatively distinct color space (cool vs. warm/red)
ConditionsOxidative hair dye formulation with hydrogen peroxide.

For formulators targeting specific blue or violet hair colors, this compound is a necessary precursor, as common substitutes like resorcinol or m-aminophenol will not yield the desired cool-toned chromophores.

Formulation of Permanent Hair Dyes Targeting Cool Tones

This compound is the right choice when formulating permanent oxidative hair dyes designed to produce specific blue, violet, or cool brown shades. Its chemical structure is tailored to form the necessary chromophores upon reaction with standard developers (e.g., PPD, PTD), a result not achievable with other common couplers like resorcinol.

Synthesis Intermediate for Specialized Organic Materials

As a multifunctional building block, 2-Amino-4-methoxyphenol is suitable for multi-step organic synthesis where precise control over reactivity is needed. Its defined thermal properties ensure predictable behavior under various reaction conditions, making it a reliable starting material for pharmaceuticals or other high-purity organic compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

139.063328530 Da

Monoisotopic Mass

139.063328530 Da

Heavy Atom Count

10

UNII

LD5Q3R5K5H

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-4-methoxyphenol

Dates

Last modified: 08-15-2023

Explore Compound Types